

# 4-(2-Hydroxyethyl)phenylboronic acid molecular weight and formula

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## Compound of Interest

**Compound Name:** 4-(2-Hydroxyethyl)phenylboronic acid

**Cat. No.:** B166353

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An In-Depth Technical Guide to **4-(2-Hydroxyethyl)phenylboronic Acid**: Properties, Applications, and Protocols for Advanced Research

## Executive Summary

**4-(2-Hydroxyethyl)phenylboronic acid** is a versatile bifunctional organoboron compound that has garnered significant attention across several scientific disciplines. Characterized by a phenylboronic acid moiety and a hydroxyethyl substituent, it serves as a critical building block in synthetic organic chemistry and a functional ligand in biomedical applications. Its primary utility lies in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions for the synthesis of complex biaryl structures foundational to many pharmaceutical agents.<sup>[1]</sup> Furthermore, the inherent ability of the boronic acid group to form reversible covalent bonds with diols makes it an invaluable tool for developing targeted drug delivery systems and advanced biosensors.<sup>[2]</sup> <sup>[3]</sup> This guide provides a comprehensive overview of its chemical properties, core applications, and a detailed, field-proven experimental protocol for its use, designed for researchers, chemists, and professionals in drug development.

## Core Molecular and Physical Properties

**4-(2-Hydroxyethyl)phenylboronic acid** is a stable, solid compound under standard laboratory conditions. The presence of both a boronic acid group and a hydroxyl group imparts unique solubility and reactivity characteristics, making it particularly useful in both organic and aqueous-phase reactions.<sup>[1]</sup>

## Chemical Structure

The molecular structure features a benzene ring substituted at the 1- and 4-positions with a boronic acid [-B(OH)<sub>2</sub>] group and a 2-hydroxyethyl [-CH<sub>2</sub>CH<sub>2</sub>OH] group, respectively.

Caption: Chemical structure of **4-(2-Hydroxyethyl)phenylboronic acid**.

## Quantitative Data Summary

Property	Value	Reference
Molecular Formula	C <sub>8</sub> H <sub>11</sub> BO <sub>3</sub>	<a href="#">[1]</a> <a href="#">[4]</a>
Molecular Weight	165.98 g/mol	<a href="#">[1]</a> <a href="#">[4]</a> <a href="#">[5]</a>
CAS Number	137756-89-9	<a href="#">[4]</a> <a href="#">[5]</a>
Appearance	Off-white solid/powder	<a href="#">[1]</a>
Purity	≥97% (typical)	<a href="#">[4]</a>
Boiling Point	359.9°C at 760 mmHg	<a href="#">[1]</a>
Storage Conditions	2-8°C, under inert gas	<a href="#">[1]</a> <a href="#">[4]</a>

## Synthesis and Safe Handling

### Synthetic Overview

Commercial synthesis of substituted phenylboronic acids typically follows one of two robust pathways:

- **Grignard Reagent Pathway:** This classic method involves the formation of a Grignard reagent from a protected 4-bromo-phenylethanol, which then reacts with a trialkyl borate (e.g., trimethyl borate) followed by acidic hydrolysis to yield the boronic acid.[\[6\]](#) Protecting the hydroxyl group is crucial to prevent interference with the Grignard formation.
- **Palladium-Catalyzed Borylation:** A more modern and highly efficient approach is the palladium-catalyzed cross-coupling of a protected 4-bromo-phenylethanol with a diboron reagent, such as bis(pinacolato)diboron (B<sub>2</sub>Pin<sub>2</sub>), followed by deprotection.[\[6\]](#)[\[7\]](#) This method offers excellent functional group tolerance.

## Handling and Storage Recommendations

As a standard laboratory chemical, **4-(2-Hydroxyethyl)phenylboronic acid** should be handled by trained personnel in a well-ventilated area, preferably a fume hood.[5]

- Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and nitrile gloves.
- Storage: To ensure long-term stability and prevent degradation via dehydration (which can lead to the formation of boroxines), the compound should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at refrigerated temperatures (2-8°C).[1][4]
- Incompatibilities: Avoid strong oxidizing agents.

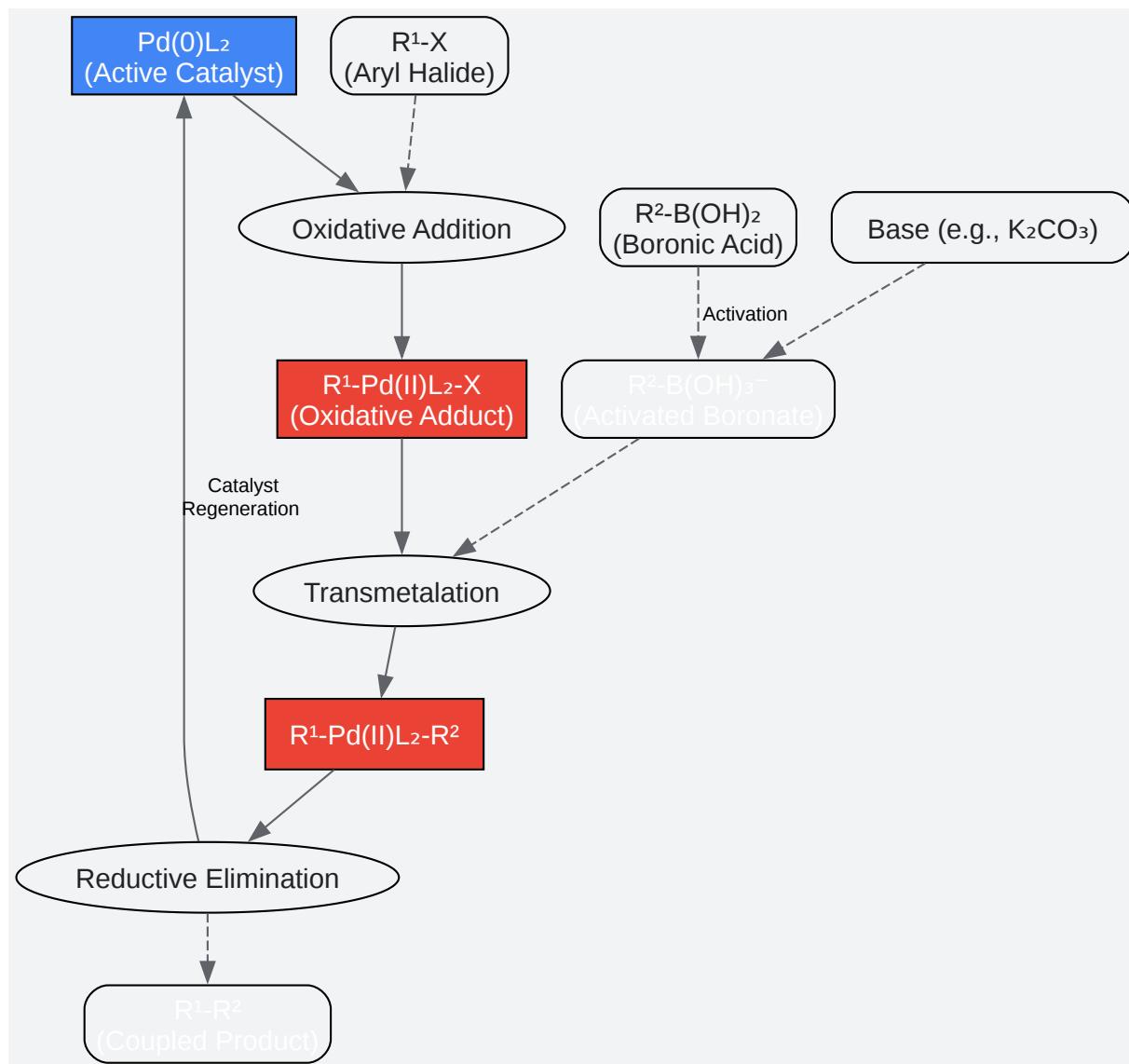
## Key Applications in Research and Development

The dual functionality of this molecule makes it a powerful tool in both synthetic chemistry and bio-organic applications.

### The Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between  $sp^2$ -hybridized carbon atoms.[8] **4-(2-Hydroxyethyl)phenylboronic acid** is an excellent coupling partner for introducing the 4-(2-hydroxyethyl)phenyl moiety into a target molecule.

**Causality of the Catalytic Cycle:** The reaction's efficacy hinges on a well-defined palladium catalytic cycle. The base is not merely a spectator; it is essential for activating the boronic acid by forming a more nucleophilic boronate species, which facilitates the critical transmetalation step.[8][9]



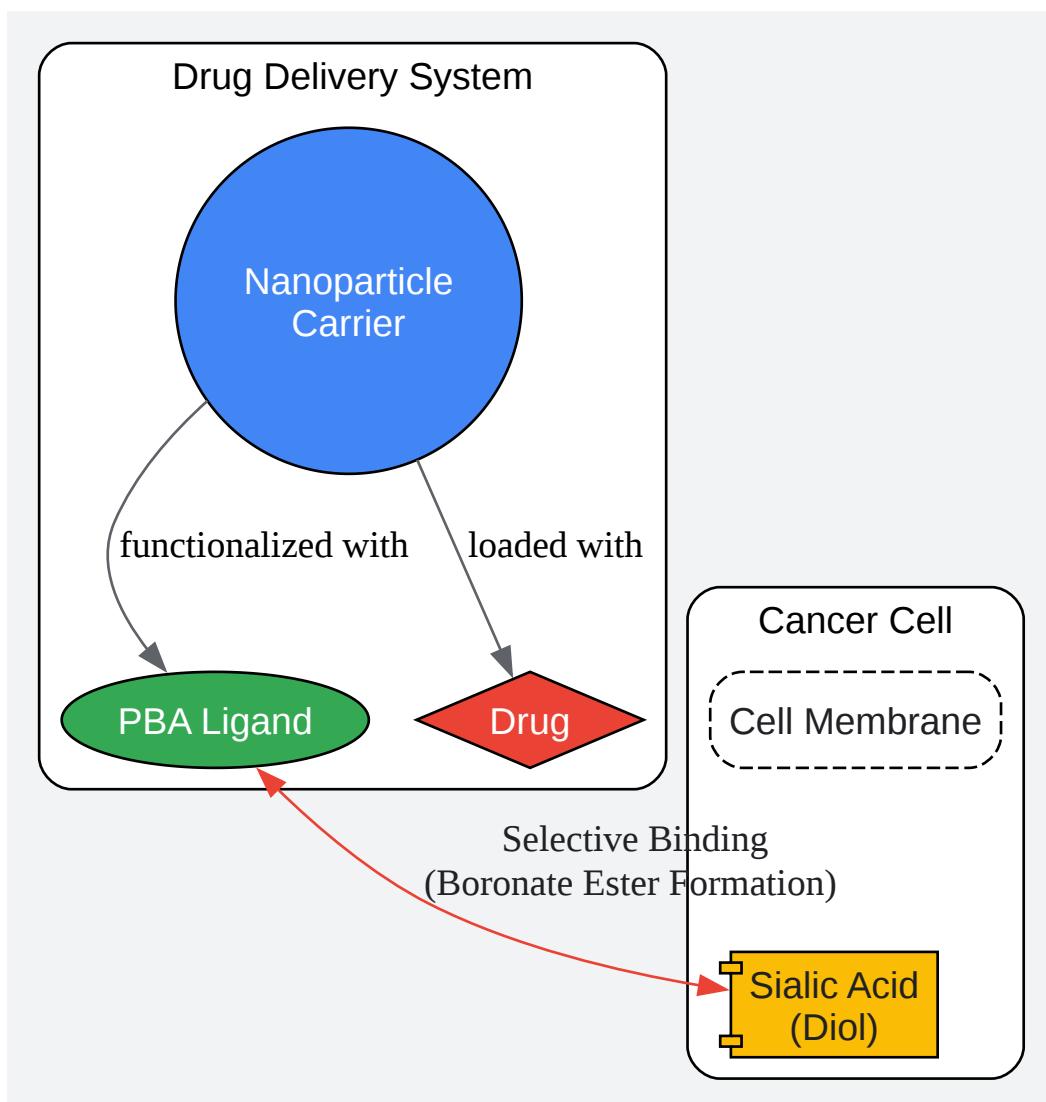
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Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

## Targeted Drug Delivery and Bioconjugation

Phenylboronic acid (PBA) and its derivatives are known to interact with molecules containing cis-1,2 or -1,3 diols to form reversible five- or six-membered cyclic boronate esters.<sup>[2]</sup> This property is exploited in drug delivery to target cells that overexpress diol-containing molecules, such as sialic acid, which is a common feature on the surface of many cancer cells.<sup>[3]</sup>

Mechanism of Targeting: A nanoparticle or other drug carrier functionalized with **4-(2-Hydroxyethyl)phenylboronic acid** can selectively bind to sialic acid residues on a tumor cell membrane. This interaction enhances cellular uptake of the therapeutic payload, increasing efficacy while minimizing off-target effects.<sup>[2][10]</sup> The hydroxyethyl group can improve the aqueous solubility and bioavailability of the drug delivery system.<sup>[1]</sup>



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Caption: PBA-functionalized nanoparticle targeting a cancer cell.

## Experimental Protocol: A Validated Suzuki-Miyaura Cross-Coupling

This protocol describes a general, self-validating procedure for the coupling of **4-(2-Hydroxyethyl)phenylboronic acid** with a generic aryl bromide.

Rationale: Palladium(II) acetate is chosen as a stable, easy-to-handle precatalyst that is reduced in situ to the active Pd(0) species.[11] Potassium carbonate serves as an effective and economical base to facilitate the formation of the boronate. A mixed solvent system of ethanol and water provides good solubility for both the organic substrates and the inorganic base, promoting an efficient reaction.[12]

### Materials and Reagents

Reagent	M.W. ( g/mol )	Amount	Moles (mmol)
Aryl Bromide (Ar-Br)	-	1.0 equiv.	1.0
4-(2-Hydroxyethyl)phenylboronic acid	165.98	183 mg	1.1
Palladium(II) Acetate (Pd(OAc) <sub>2</sub> )	224.50	4.5 mg	0.02
Potassium Carbonate (K <sub>2</sub> CO <sub>3</sub> )	138.21	276 mg	2.0
Ethanol (95%)	-	4 mL	-
Deionized Water	-	3 mL	-

### Step-by-Step Methodology

- Reaction Setup: To a 25 mL round-bottom flask equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol), **4-(2-Hydroxyethyl)phenylboronic acid** (1.1 mmol, 183 mg), and potassium carbonate (2.0 mmol, 276 mg).

- Solvent Addition: Add 4 mL of 95% ethanol and 3 mL of deionized water to the flask.
- Inert Atmosphere: Seal the flask with a septum. Degas the mixture by bubbling argon or nitrogen gas through the solution for 10-15 minutes. This step is critical to prevent oxidation of the Pd(0) catalyst, which can lead to side reactions like homocoupling.[\[11\]](#)
- Catalyst Addition: Under a positive pressure of inert gas, add the palladium(II) acetate (0.02 mmol, 4.5 mg). The solution will typically turn dark brown or black, indicating the formation of the active catalyst.
- Reaction Execution: Place the flask in a preheated oil bath at 70-80°C. Allow the reaction to stir vigorously for 2-4 hours.
- Monitoring (Self-Validation): Progress can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent (e.g., 30% ethyl acetate in hexanes). A successful reaction will show the consumption of the starting aryl bromide and the appearance of a new, typically less polar, product spot.
- Work-up: Once the reaction is complete, cool the mixture to room temperature. Add 20 mL of deionized water and transfer the mixture to a separatory funnel.
- Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL). Combine the organic layers.
- Washing and Drying: Wash the combined organic extracts with brine (1 x 20 mL), dry over anhydrous magnesium sulfate ( $MgSO_4$ ), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- Purification: The resulting crude product can be purified by flash column chromatography on silica gel to yield the pure biaryl product.

## Conclusion and Future Perspectives

**4-(2-Hydroxyethyl)phenylboronic acid** stands out as a highly valuable and adaptable chemical entity. Its well-established role in Suzuki-Miyaura coupling continues to empower the synthesis of novel small molecules for drug discovery.[\[13\]](#)[\[14\]](#) Looking forward, its application in the realm of targeted therapeutics and diagnostics is poised for significant growth. The unique

diol-binding capability of the boronic acid moiety, combined with the favorable physicochemical properties imparted by the hydroxyethyl group, makes it an ideal candidate for the design of next-generation smart materials, stimuli-responsive drug delivery systems, and highly sensitive biosensors. Further exploration into its use in bioconjugation chemistry will undoubtedly unlock new avenues for scientific innovation.

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